molecular formula C9H11Cl2NO B8449221 2-(2,4-Dichloro-6-methoxyphenyl)ethanamine

2-(2,4-Dichloro-6-methoxyphenyl)ethanamine

Cat. No. B8449221
M. Wt: 220.09 g/mol
InChI Key: UDUNDEPYFJAORV-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

To a stirred suspension of lithium borohydride (0.20 g; 9.0 mmol) in 15 mL tetrahydrofuran at ambient temperature was added chlorotrimethylsilane, dropwise over 2 minutes. Gas was evolved and the mixture warmed slightly. After stirring for 20 minutes, gas evolution had ceased, and argon gas was bubbled through the mixture for 2 minutes to remove the remaining trimethylsilane that had formed. A solution of 1,5-dichloro-3-methoxy-2-(2-nitrovinyl)benzene (0.56 g; 2.3 mmol) in 10 mL THF was then added dropwise with stirring at ambient temperature over 4 minutes. The resulting mixture was then stirred and heated to reflux. After 90 minutes, the heat was removed, and after cooling to ambient temperature, the mixture was cooled in an ice bath and carefully quenched with 15 mL of methanol. The solvent was evaporated, and the residue was partitioned between 30 mL of 20% KOH and 15 mL of dichloromethane. The organic layer was dried over sodium sulfate and evaporated to give 0.49 g of 2-(2,4-dichloro-6-methoxyphenyl)ethanamine as a cloudy yellow oil. MS (apci, pos) m/z=220.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,5-dichloro-3-methoxy-2-(2-nitrovinyl)benzene
Quantity
0.56 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].Cl[Si](C)(C)C.[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[C:11]([O:16][CH3:17])[C:10]=1[CH:18]=[CH:19][N+:20]([O-])=O>O1CCCC1>[Cl:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[C:11]([O:16][CH3:17])[C:10]=1[CH2:18][CH2:19][NH2:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
1,5-dichloro-3-methoxy-2-(2-nitrovinyl)benzene
Quantity
0.56 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)OC)C=C[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed slightly
CUSTOM
Type
CUSTOM
Details
argon gas was bubbled through the mixture for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
to remove the remaining trimethylsilane that
CUSTOM
Type
CUSTOM
Details
had formed
STIRRING
Type
STIRRING
Details
with stirring at ambient temperature over 4 minutes
Duration
4 min
STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
WAIT
Type
WAIT
Details
After 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the heat was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
carefully quenched with 15 mL of methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 30 mL of 20% KOH and 15 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)OC)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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